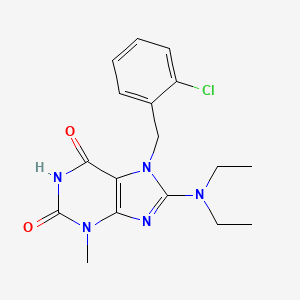
7-(2-Chloro-benzyl)-8-diethylamino-3-methyl-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Protective Groups
One area of research has focused on the synthesis of 1-benzyl-3,7-dihydro-1H-purine-2,6-diones, which involves the use of protective groups to prevent simultaneous debenzylation at both N1 and N7 positions. The study by Khaliullin and Shabalina (2020) introduced thietanyl as a protective group for the synthesis of 1-benzyl-3,7-dihydro-1H-purine-2,6-diones, highlighting its advantages such as stability upon nucleophilic substitution by amines and mild experimental conditions Khaliullin & Shabalina, 2020.
Pharmacological Activities
Research has also explored the pharmacological activities of purine dione derivatives. For instance, a study by Chłoń-Rzepa et al. (2004) synthesized and tested derivatives for electrocardiographic, antiarrhythmic, and hypotensive activity, finding significant prophylactic antiarrhythmic activity in some derivatives Chłoń-Rzepa et al., 2004.
Potential for Anticancer Activity
Another significant application is in the development of anticancer agents. Hayallah (2017) designed and synthesized olomoucine analogues of purine-diones showing promising anticancer activity against the human breast cancer cell line MCF-7, demonstrating the potential of these compounds in cancer therapy Hayallah, 2017.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Mo et al. (2015) reported the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives as DPP-IV inhibitors, showing moderate to good inhibitory activities, highlighting their potential in managing conditions like diabetes Mo et al., 2015.
Eigenschaften
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(diethylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2/c1-4-22(5-2)16-19-14-13(15(24)20-17(25)21(14)3)23(16)10-11-8-6-7-9-12(11)18/h6-9H,4-5,10H2,1-3H3,(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZMKUSTBHINAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-Chlorophenyl)methyl]-8-(diethylamino)-3-methylpurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/no-structure.png)
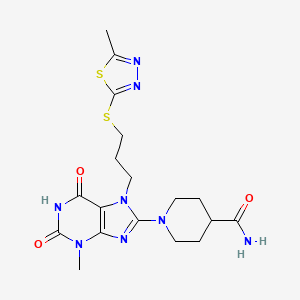

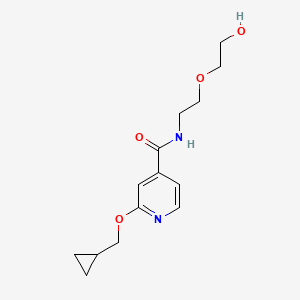
![7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione](/img/structure/B2504532.png)
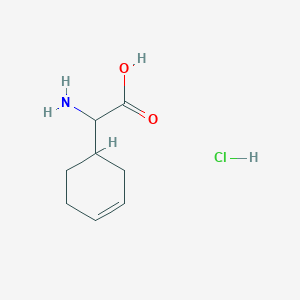
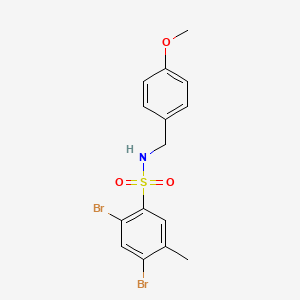
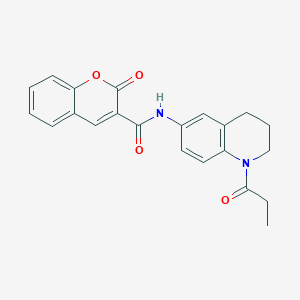
![3-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2504538.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2504539.png)

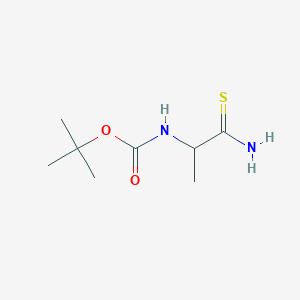
![2-chloro-N-[cyano(thiophen-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2504544.png)
